![molecular formula C24H27N5O3 B2499161 2-氨基-1-(3,4-二甲氧基苄基)-N-异丁基-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺 CAS No. 573948-31-9](/img/structure/B2499161.png)

2-氨基-1-(3,4-二甲氧基苄基)-N-异丁基-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative. Quinoxalines are a class of organic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

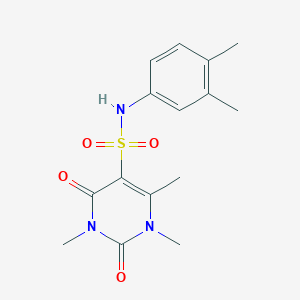

Molecular Structure Analysis

The molecular structure of quinoxalines consists of a fused two-ring system, with a benzene ring attached to a pyridine ring . The specific compound you mentioned would have additional functional groups attached to this basic structure.

Chemical Reactions Analysis

Quinoxalines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific functional groups present in the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect a compound’s reactivity .

科学研究应用

Anticancer Properties

The compound’s chemical structure suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly breast cancer. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .

Quinoxaline Derivatives in Drug Discovery

Quinoxaline derivatives, including this compound, have been investigated for their pharmacological properties. Their structural diversity and ability to modulate biological targets make them attractive candidates for drug development. Researchers have synthesized and tested various derivatives for antitumor and antiviral activities .

Benzylic Position Reactivity

The benzylic position in this compound (the carbon adjacent to the benzene ring) is chemically interesting. Benzylic halides typically react via either SN1 or SN2 pathways, depending on their substitution pattern. Understanding the reactivity at this position can guide further functionalization and modification for specific applications .

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict the binding affinity of this compound with specific protein targets. Researchers have explored its interactions with relevant proteins involved in disease pathways. These studies provide insights into potential therapeutic applications .

Biochemical Assays

Laboratory assays have evaluated the compound’s impact on cellular processes. These include assessing its effects on cell viability, apoptosis, and cell cycle progression. Such assays help establish its biological activity and guide further investigations .

Structure-Activity Relationship (SAR) Studies

Researchers have synthesized analogs of this compound with subtle modifications to explore SAR. By systematically altering functional groups, they aim to identify key structural features responsible for its biological effects. These studies inform rational drug design and optimization .

作用机制

Mode of Action

The presence of the 3,4-dimethoxybenzyl group suggests that it may act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. The compound’s structure suggests potential involvement in pathways related to aromatic thiolates .

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group suggests that it may enhance the solubility and stability of the compound, potentially influencing its absorption, distribution, metabolism, and excretion (adme) properties .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

属性

IUPAC Name |

2-amino-1-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-14(2)12-26-24(30)20-21-23(28-17-8-6-5-7-16(17)27-21)29(22(20)25)13-15-9-10-18(31-3)19(11-15)32-4/h5-11,14H,12-13,25H2,1-4H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLRIAHJDZKGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC(=C(C=C4)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2499085.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2499097.png)